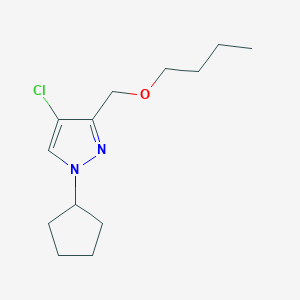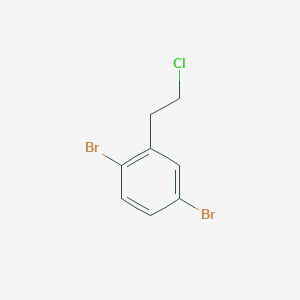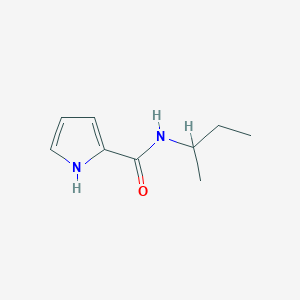![molecular formula C17H10ClF3N6O B2446515 4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine CAS No. 892772-33-7](/img/structure/B2446515.png)
4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine” is a complex organic molecule. It contains several functional groups, including an oxadiazole ring and a triazole ring, both of which are five-membered heterocyclic moieties . The compound also features a trifluoromethyl group and a chlorophenyl group .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its heterocyclic rings and various substituents. The oxadiazole and triazole rings are aromatic, contributing to the compound’s stability . The presence of the trifluoromethyl group could influence the compound’s electronic properties, potentially affecting its reactivity .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Some 1,2,4-triazole derivatives, including structures similar to the chemical , have been synthesized and evaluated for antimicrobial activities. These compounds show promising results against various microorganisms, indicating their potential use in developing new antibacterial agents (Bektaş et al., 2007).
Chemical Synthesis and Reactions
The chemical's analogs have been used in studies exploring new synthesis methods and reactions. For instance, ring-fission and C-C bond cleavage reactions involving related compounds have been investigated, contributing to the understanding of chemical reactivity and providing insights into novel synthetic routes (Jäger et al., 2002).
Photoinduced Molecular Rearrangements
Research on photoinduced molecular rearrangements of 1,2,4-oxadiazoles, a class of compounds to which the mentioned chemical belongs, has revealed their potential in synthesizing new 1,2,4-triazoles, indazoles, and benzimidazoles (Buscemi et al., 1996). This highlights the chemical's role in photochemistry and its use in creating new heterocyclic compounds.
Anticancer Activity
Derivatives of 1,2,4-oxadiazoles and 1,2,4-triazoles have been synthesized and tested for their anticancer activity against various human cancer cell lines. This suggests that compounds structurally related to the chemical may have potential applications in cancer treatment (Yakantham et al., 2019).
Synthesis of Heterocyclic Compounds
The chemical's framework has been utilized in the synthesis of new heterocyclic compounds, demonstrating its importance in the field of organic synthesis and the development of new pharmaceuticals (Abbas et al., 2017).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds often target key proteins or enzymes in the pathogen’s life cycle, disrupting their function and inhibiting the pathogen’s growth or survival .
Mode of Action
Compounds with similar structures, such as 1,2,4-oxadiazoles, often interact with their targets through hydrogen bonding . The electronegativities of nitrogen and oxygen in the oxadiazole ring make it a good hydrogen bond acceptor . This allows the compound to form stable interactions with its target, potentially disrupting the target’s normal function .
Biochemical Pathways
Similar compounds, such as 1,2,4-oxadiazoles, have been shown to have anti-infective properties . This suggests that they may interfere with key biochemical pathways in pathogens, such as DNA replication, protein synthesis, or cell wall synthesis, leading to the pathogen’s death or inhibition .
Pharmacokinetics
Similar compounds, such as pyrazole/1,2,4-oxadiazole conjugate ester derivatives, have been evaluated for their pharmacokinetic properties using in silico methods . These studies can provide valuable insights into the compound’s likely behavior in the body .
Result of Action
Given its potential anti-infective properties , it may lead to the death or inhibition of pathogens, potentially alleviating symptoms of infection.
Eigenschaften
IUPAC Name |
5-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-[3-(trifluoromethyl)phenyl]triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF3N6O/c18-12-7-2-1-6-11(12)15-23-16(28-25-15)13-14(22)27(26-24-13)10-5-3-4-9(8-10)17(19,20)21/h1-8H,22H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHREONXAPCZII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC(=C4)C(F)(F)F)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,3,2-Dioxaborolane, 2-[3-[(3-chlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2446433.png)


amino]sulfonyl}phenyl)methanaminium chloride](/img/structure/B2446437.png)

![1-(Chloromethyl)-3-(4-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2446440.png)
![N-(3,4-dimethoxyphenyl)-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2446441.png)

![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2446444.png)



![N-[2-(3-Ethylmorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2446452.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)urea](/img/structure/B2446454.png)
